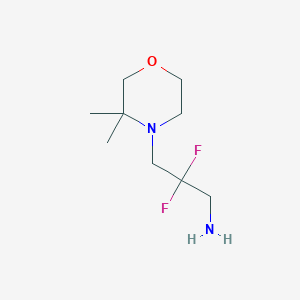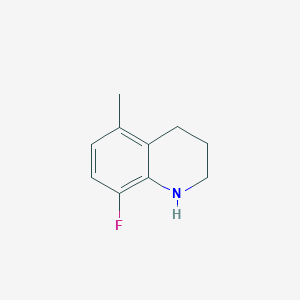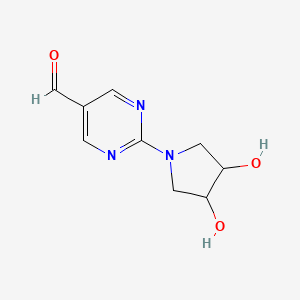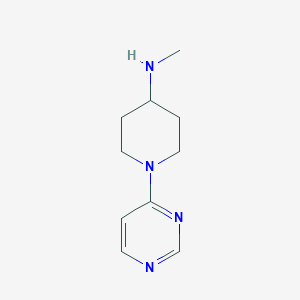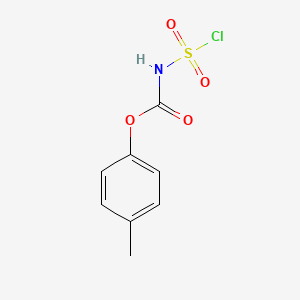
4-methylphenyl N-(chlorosulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylphenyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C8H8ClNO4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a chlorosulfonyl group attached to a carbamate moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylphenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 4-methylphenyl isocyanate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-methylphenyl isocyanate+chlorosulfonic acid→4-methylphenyl N-(chlorosulfonyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-methylphenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Amidation: It can be used as a precursor in amidation reactions, particularly in the formation of amides from amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as indium triflate and tin catalysts are often employed to facilitate reactions.
Solvents: Reactions are typically carried out in solvents like toluene or dichloromethane.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, amidation reactions yield amides, while substitution reactions can produce a variety of substituted carbamates.
Applications De Recherche Scientifique
4-methylphenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamate derivatives.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-methylphenyl N-(chlorosulfonyl)carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [4-(chlorosulfonyl)phenyl]carbamate: Similar in structure but lacks the methyl group on the phenyl ring.
4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Contains a methylthio group, offering different reactivity and applications.
Uniqueness
4-methylphenyl N-(chlorosulfonyl)carbamate is unique due to the presence of both a chlorosulfonyl group and a carbamate moiety, providing a combination of reactivity and stability that is valuable in various chemical processes. Its specific structure allows for targeted applications in organic synthesis and industrial chemistry.
Propriétés
Formule moléculaire |
C8H8ClNO4S |
|---|---|
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
(4-methylphenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C8H8ClNO4S/c1-6-2-4-7(5-3-6)14-8(11)10-15(9,12)13/h2-5H,1H3,(H,10,11) |
Clé InChI |
IJJWMUPAVCQONZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)NS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


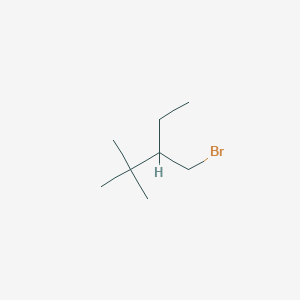
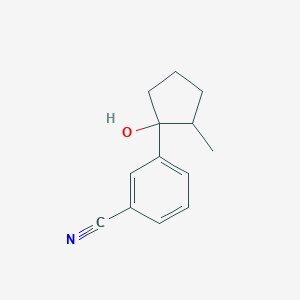
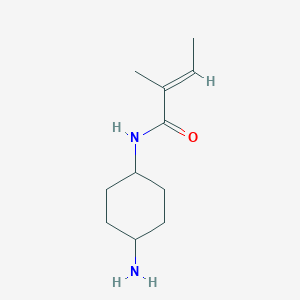

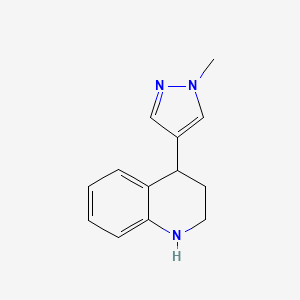
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)
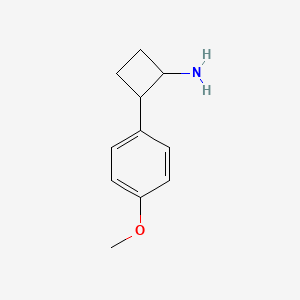
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
